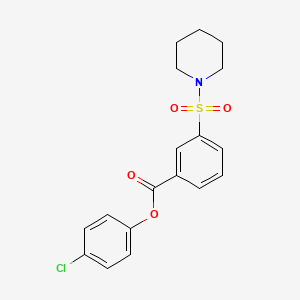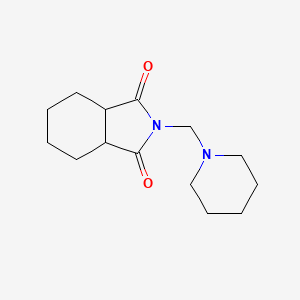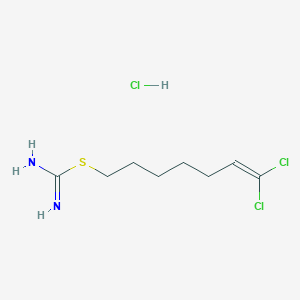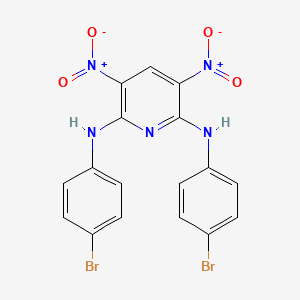
4-chlorophenyl 3-(1-piperidinylsulfonyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chlorophenyl 3-(1-piperidinylsulfonyl)benzoate, commonly known as CPB, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of several enzymes, including carbonic anhydrase and acetylcholinesterase. CPB has shown promising results in various scientific research applications, including cancer treatment, Alzheimer's disease, and neuroprotection.
作用机制
CPB inhibits several enzymes, including carbonic anhydrase and acetylcholinesterase. Carbonic anhydrase is an enzyme that is involved in the regulation of pH in the body. Inhibition of carbonic anhydrase can lead to a decrease in pH, which can inhibit the growth of cancer cells. Acetylcholinesterase is an enzyme that is involved in the breakdown of acetylcholine. Inhibition of acetylcholinesterase can lead to an increase in acetylcholine levels, which can improve memory and learning.
Biochemical and Physiological Effects:
CPB has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, improve memory and learning, and protect against oxidative stress and inflammation. CPB has also been shown to have anti-inflammatory effects, which can be beneficial in several diseases, including arthritis and asthma.
实验室实验的优点和局限性
CPB has several advantages for lab experiments. It is a potent inhibitor of several enzymes, which makes it a useful tool for studying the role of these enzymes in various biological processes. CPB is also relatively easy to synthesize, which makes it readily available for research purposes. However, CPB has some limitations for lab experiments. It is a relatively new compound, and its long-term effects on human health are not yet fully understood. Additionally, CPB is a potent inhibitor of several enzymes, which can lead to off-target effects and potential toxicity.
未来方向
There are several future directions for the study of CPB. One direction is to investigate its potential use in combination with other drugs for cancer treatment. CPB has been shown to be effective as a single agent, but it may be even more effective when used in combination with other drugs. Another direction is to investigate its potential use in other diseases, such as Parkinson's disease and multiple sclerosis. CPB has shown promising results in neuroprotection, and it may have potential as a treatment for these diseases. Additionally, further research is needed to fully understand the long-term effects of CPB on human health.
合成方法
CPB can be synthesized by reacting 4-chlorobenzoic acid with piperidine-1-sulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 3-hydroxybenzoyl chloride to yield CPB. The synthesis of CPB has been extensively studied, and several modifications to the reaction conditions have been reported to improve the yield and purity of the final product.
科学研究应用
CPB has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. CPB has also been investigated for its potential use in Alzheimer's disease. It has been shown to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning. CPB has also been studied for its neuroprotective effects. It has been shown to protect against oxidative stress and inflammation, which are implicated in several neurodegenerative diseases.
属性
IUPAC Name |
(4-chlorophenyl) 3-piperidin-1-ylsulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4S/c19-15-7-9-16(10-8-15)24-18(21)14-5-4-6-17(13-14)25(22,23)20-11-2-1-3-12-20/h4-10,13H,1-3,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZGJKHIQZNFBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3-methyl-1-piperidinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride](/img/structure/B5162690.png)
![4-(3-acetylphenyl)-1-(hydroxymethyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5162706.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B5162708.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B5162721.png)


![benzyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5162743.png)
![5-{[4-(4-benzyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-2-methylpyrimidine](/img/structure/B5162751.png)
![3-phenoxy-N-{1-[1-(phenoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B5162763.png)
![N-{1-({[3-(4-morpholinyl)propyl]amino}carbonyl)-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B5162766.png)
![2-[(3-methyl-7-nonyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]propanoic acid](/img/structure/B5162793.png)
